Anthelmycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

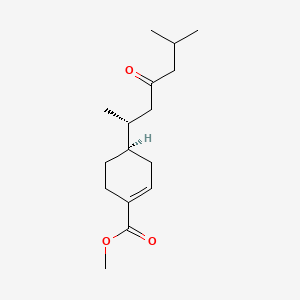

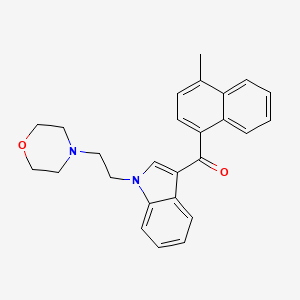

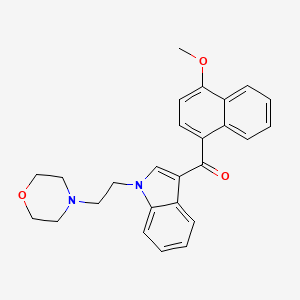

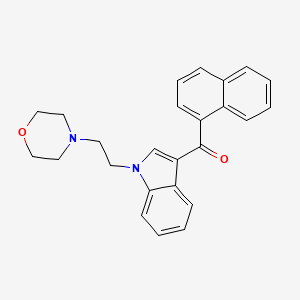

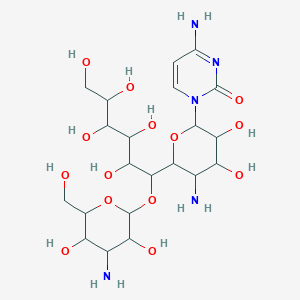

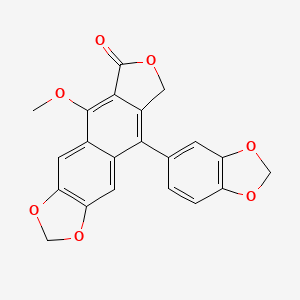

Anthelmycin is a nucleoside antibiotic with anthelmintic properties that is isolated from Streptomyces longissimus .

Synthesis Analysis

The synthesis of Anthelmycin involves a ten-step asymmetric total synthesis . This process includes a one-pot sequential Mukaiyama vinylogous aldol/intramolecular Diels Alder reaction to construct trans-decalin with high yield and excellent endo/exo selectivity . It also involves a Z-selective ring-closing metathesis to forge the 14-membered ring .Molecular Structure Analysis

The molecular formula of Anthelmycin is C21H37N5O14 . Its average mass is 583.544 Da and its mono-isotopic mass is 583.233704 Da .Chemical Reactions Analysis

The production of Anthelmycin was readily obtained in a variety of fermentation media . The medium of choice was composed of 1.5% soybean meal, 0.1% casein, 0.3% sodium nitrate, 0.25% calcium carbonate, 2.0% glucose syrup, and 1,000 ml cold tap water .Wissenschaftliche Forschungsanwendungen

Unresolved Issues in Anthelmintic Pharmacology for Human Helminthiases

- Summary : Helminth infections significantly impact the health and development of children and adults in impoverished areas. Despite extensive use in human infections, the clinical pharmacology of anthelmintics, originally developed for veterinary use, remains poorly understood. This gap in knowledge is particularly acute in resource-poor settings where these infections are most prevalent. Understanding the pharmacology of these drugs is critical for effective treatment and could aid in discovering new products (Geary et al., 2010).

Anthelmintic Resistance in Sheep

- Summary : The growing resistance to anthelmintic drugs in sheep highlights the urgent need for evidence-based management strategies. This study synthesizes data on factors associated with anthelmintic resistance, emphasizing the need for improved research design and reporting in future studies (Falzon et al., 2014).

Current Use of Anthelmintics in UK Organic Farming Systems

- Summary : This study provides a benchmark for the usage of anthelmintics in UK organic livestock farming. It finds that sheep anthelmintics are the primary veterinary medicines used and highlights the integration of alternative helminth control methods to reduce anthelmintic requirements (Chylinski et al., 2021).

Modification of Anthelmintic Drugs by Nanotechnology

- Summary : This research analyzes the use of nanotechnological methods to enhance the solubility and efficacy of anthelmintic drugs. It proposes modifying existing drugs to improve their effectiveness and overcome anthelmintic resistance, a critical issue in veterinary medicine (Varlamova et al., 2022).

Anthelmintic Activity of Cassia Auriculata L. Extracts

- Summary : Investigating plant-based anthelmintic alternatives, this study examines the anthelmintic activity ofCassia Auriculata L. leaves' extracts against Ecinia foeitida, demonstrating significant activity at higher concentrations. This suggests potential for in vivo applications in livestock (Gaikwad et al., 2011).

Repurposing Anthelmintic Drugs Against Gram-Negative Bacilli Infections

- Summary : Exploring the repurposing of anthelmintic drugs for treating Gram-negative bacilli (GNB) infections, this review discusses the mechanisms of action of anthelmintic drugs against GNB and preclinical studies, highlighting the challenges and potential of anthelmintic repurposing (Miró Canturri & Smani, 2022).

Novel Approaches for Livestock Helminth Control Emphasizing Small Ruminants

- Summary : This research discusses various methods to validate the anthelmintic properties of plant remedies in livestock, particularly small ruminants. It emphasizes the need for scientific validation of these remedies for effective parasite control (Githiori, Athanasiadou, & Thamsborg, 2006).

Botanical Anthelmintics in Traditional Veterinary Practices in Pakistan

- Summary : Documenting traditional veterinary uses of botanical anthelmintics in Pakistan, this study highlights the potential of several plants for helminth treatment in animals. It suggests that further pharmacokinetic studies could validate these plants as anthelmintic agents (Hussain et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-1-[5-amino-6-[1-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6-pentahydroxyhexyl]-3,4-dihydroxyoxan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQSDVBOXQHCHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N5O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hikizimycin | |

CAS RN |

12706-94-4 |

Source

|

| Record name | Anthelmycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

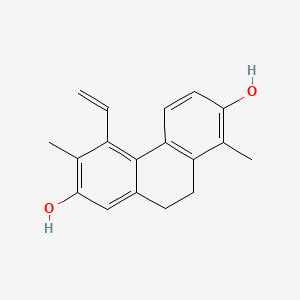

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)

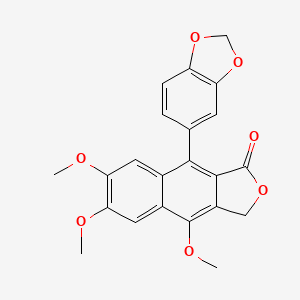

![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)